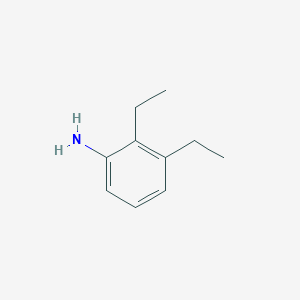![molecular formula C17H19N3O3S B2634787 N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1384623-15-7](/img/structure/B2634787.png)
N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methanesulfonylmethyl group, and a prop-2-yn-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the methanesulfonylmethyl group. The final steps involve the coupling of the oxadiazole derivative with the prop-2-yn-1-yl group and the formation of the indene moiety. Reaction conditions often include the use of catalysts such as ZnBr2 and solvents like acetonitrile and water .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ZnBr2, Oxone, and molecular oxygen. Reaction conditions often involve mild temperatures and the use of solvents like acetonitrile and water .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative formylation can yield formamides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with various molecular targets and pathways. For example, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then participate in further chemical transformations, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
N-[[3-(methylsulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-10-20(15-9-8-13-6-4-5-7-14(13)15)11-17-18-16(19-23-17)12-24(2,21)22/h1,4-7,15H,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNFBGHQBRWEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NOC(=N1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea](/img/structure/B2634704.png)
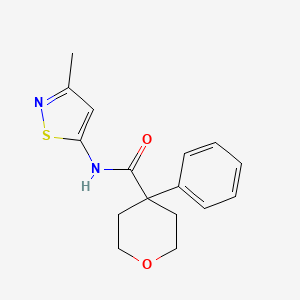
![2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2634706.png)
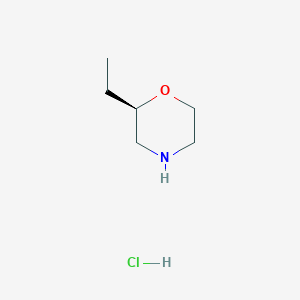
![1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634708.png)
![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)
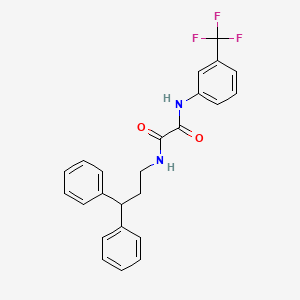

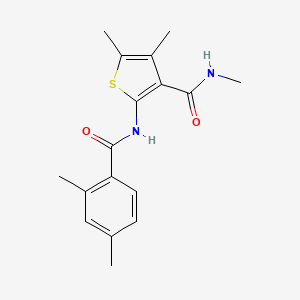
![N'-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2634718.png)
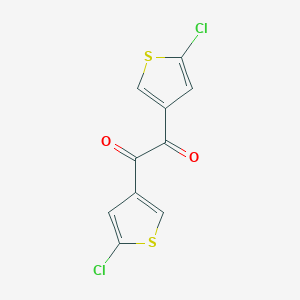
![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2634720.png)
![Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate](/img/structure/B2634722.png)
